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Compound of Interest

Compound Name: (-)-Codonopsine

Cat. No.: B1219122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

the pyrrolidine alkaloid, (-)-Codonopsine. The information is presented to be a valuable

resource for researchers in natural product chemistry, pharmacology, and drug development.

This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, details the experimental protocols for these analytical

techniques, and presents a visualization of the signaling pathways potentially modulated by this

class of compounds.

Spectroscopic Data of (-)-Codonopsine
The structural elucidation of natural products like (-)-Codonopsine relies heavily on a

combination of spectroscopic techniques. The following tables summarize the key quantitative

data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, unambiguously assigned NMR dataset for (-)-Codonopsine is not readily

available in the reviewed literature, the following tables provide the expected chemical shift

ranges for the protons and carbons in its characteristic functional groups. These ranges are

based on standard values for similar chemical environments.

Table 1: Predicted ¹H NMR Chemical Shifts for (-)-Codonopsine
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Protons
Predicted Chemical Shift
(δ) ppm

Multiplicity

Aromatic-H 6.5 - 8.0 m

O-CH₂-Ar 4.5 - 5.5 s

N-CH₂ 2.5 - 3.5 m

CH-OH 3.5 - 4.5 m

Aliphatic CH, CH₂ 1.5 - 2.5 m

OH, NH Variable br s

Table 2: Predicted ¹³C NMR Chemical Shifts for (-)-Codonopsine

Carbon Atom Predicted Chemical Shift (δ) ppm

Aromatic C-O 140 - 160

Aromatic C-H 110 - 130

Aromatic C (quaternary) 120 - 140

O-CH₂-Ar 60 - 70

C-N 50 - 60

C-OH 60 - 70

Aliphatic C 20 - 40

Infrared (IR) Spectroscopy
The IR spectrum of (-)-Codonopsine is expected to show characteristic absorption bands

corresponding to its functional groups.

Table 3: Characteristic IR Absorption Bands for (-)-Codonopsine
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Functional Group Wavenumber (cm⁻¹) Intensity

O-H (Alcohol) 3200 - 3600 Strong, Broad

N-H (Amine) 3300 - 3500 Medium

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic) 2850 - 2960 Strong

C=C (Aromatic) 1450 - 1600 Medium to Weak

C-O (Alcohol) 1050 - 1150 Strong

C-N (Amine) 1020 - 1250 Medium

Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and

fragmentation pattern of a compound. The data presented below is based on the observed

fragmentation of Codonopsine.

Table 4: Mass Spectrometry Data for Codonopsine

m/z Value Interpretation

224.1332 [M+H]⁺

206.1226 [M+H - H₂O]⁺

188.1121 [M+H - 2H₂O]⁺

131.0855 C₉H₁₁O⁺

107.0491 C₇H₇O⁺

Experimental Protocols
Detailed experimental protocols are crucial for the replication and verification of scientific

findings. The following sections outline the general procedures for obtaining the spectroscopic

data for (-)-Codonopsine.
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NMR Spectroscopy
Sample Preparation: A sample of pure (-)-Codonopsine (typically 1-5 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. The choice of

solvent depends on the solubility of the compound and the desired resolution of the spectra.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is typically used.

Acquisition Parameters:

Spectral Width: ~16 ppm

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay: 1-5 seconds

Acquisition Time: 2-4 seconds

Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical

shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.

Acquisition Parameters:

Spectral Width: ~200-250 ppm

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay: 2-5 seconds
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Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing,

and baseline correction.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is finely ground with potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by

dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate

(e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background Correction: A background spectrum of the empty sample compartment (or the

KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile,

or a mixture with water) at a low concentration (typically in the µg/mL to ng/mL range).

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-

TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is

commonly used for the analysis of natural products.

Data Acquisition (ESI-MS):

Ionization Mode: Positive ion mode is typically used for alkaloids to generate protonated

molecules [M+H]⁺.
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Mass Range: A wide mass range is scanned (e.g., m/z 50-1000) to detect the parent ion and

its fragments.

Source Parameters: The capillary voltage, cone voltage, and desolvation gas flow and

temperature are optimized to achieve stable ionization and efficient desolvation.

MS/MS Analysis: To obtain fragmentation information, tandem mass spectrometry (MS/MS)

is performed. The parent ion of interest is selected in the first mass analyzer, fragmented in a

collision cell (using an inert gas like argon or nitrogen), and the resulting fragment ions are

analyzed in the second mass analyzer.

Signaling Pathways
While the specific signaling pathways directly modulated by pure (-)-Codonopsine are not

extensively characterized, studies on extracts of Codonopsis species, which contain a variety

of alkaloids including (-)-Codonopsine, suggest potential interactions with key cellular

signaling cascades involved in inflammation and cell survival.
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Potential Signaling Pathways Modulated by Codonopsis Alkaloids
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Caption: Potential signaling pathways influenced by Codonopsis alkaloids.

This diagram illustrates the potential modulatory effects of Codonopsis alkaloids, including (-)-
Codonopsine, on the PI3K/Akt, MAPK, and NF-κB signaling pathways. Activation of the

PI3K/Akt pathway is generally associated with cell survival and proliferation, while inhibition of

the MAPK and NF-κB pathways can lead to a reduction in the inflammatory response. Further

research is required to elucidate the precise molecular interactions of (-)-Codonopsine with

these pathways.
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To cite this document: BenchChem. [Spectroscopic and Biological Insights into (-)-
Codonopsine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1219122#spectroscopic-data-nmr-ir-ms-of-
codonopsine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1219122#spectroscopic-data-nmr-ir-ms-of-codonopsine
https://www.benchchem.com/product/b1219122#spectroscopic-data-nmr-ir-ms-of-codonopsine
https://www.benchchem.com/product/b1219122#spectroscopic-data-nmr-ir-ms-of-codonopsine
https://www.benchchem.com/product/b1219122#spectroscopic-data-nmr-ir-ms-of-codonopsine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1219122?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

